Lenalidomide-CO-PEG4-C2-azide
CAS No.:
Cat. No.: VC19757731
Molecular Formula: C24H32N6O8
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H32N6O8 |
---|---|
Molecular Weight | 532.5 g/mol |
IUPAC Name | 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
Standard InChI | InChI=1S/C24H32N6O8/c25-29-26-7-9-36-11-13-38-15-14-37-12-10-35-8-6-22(32)27-19-3-1-2-17-18(19)16-30(24(17)34)20-4-5-21(31)28-23(20)33/h1-3,20H,4-16H2,(H,27,32)(H,28,31,33) |
Standard InChI Key | YXFGLSUUQCIEID-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical and Structural Properties of Lenalidomide-CO-PEG4-C2-azide
Molecular Architecture
Lenalidomide-CO-PEG4-C2-azide integrates three distinct components:
-
Lenalidomide core: A derivative of thalidomide, this immunomodulatory imide drug (IMiD) binds cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex .
-
PEG4 linker: A tetraethylene glycol chain enhances solubility and provides spatial flexibility, critical for bridging the E3 ligase ligand and target protein.
-
Azide terminus: The group enables click chemistry reactions, facilitating covalent conjugation to alkyne-modified target ligands .
The IUPAC name, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide, reflects this tripartite structure.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 532.5 g/mol | |
CAS Number | 2727154-02-9 | |
Purity | ≥95% | |
Solubility | DMSO, DMF, aqueous buffers |
Synthesis and Modifications
Synthesis involves three stages:
-
Functionalization of lenalidomide: The primary amine at the 4-position of the isoindolinone ring is alkylated with a bromoacetyl-PEG4-azide precursor.
-
PEG4-azide linker incorporation: Mitsunobu or nucleophilic substitution reactions couple the PEG4 spacer to lenalidomide.
-
Azide group activation: The terminal azide is stabilized under inert conditions to prevent degradation .
Critical reaction parameters include:
-
Catalysts: Copper(I) iodide for strain-promoted azide-alkyne cycloaddition (SPAAC).
Mechanism of Action in Targeted Protein Degradation
PROTAC-Mediated Ubiquitination
Lenalidomide-CO-PEG4-C2-azide operates as the E3 ligase-binding component of PROTACs. Upon conjugation to a target protein ligand (e.g., a kinase inhibitor), the PROTAC induces:
-
Ternary complex formation: Simultaneous binding of CRBN and the target protein .
-
Ubiquitin transfer: CRBN recruits E2 ubiquitin-conjugating enzymes, tagging the target with polyubiquitin chains .
-
Proteasomal degradation: The 26S proteasome recognizes ubiquitinated targets for enzymatic destruction .
Table 2: Degradation Efficiency of PROTACs Using Lenalidomide-CO-PEG4-C2-azide
Pharmacokinetic Considerations
The PEG4 linker optimizes pharmacokinetics by:
-
Reducing renal clearance: Molecular weight >500 Da avoids rapid glomerular filtration.
-
Enhancing half-life: PEGylation minimizes proteolytic degradation in serum.
-
Improving tumor penetration: Hydrophilicity balances tissue diffusion and solubility .
In murine models, PROTACs incorporating this compound exhibit a plasma of 8–12 hours, compared to 2–4 hours for non-PEGylated analogs.
Applications in Biomedical Research
Oncology
-
Multiple myeloma: Degradation of IKZF1/3 transcription factors mimics lenalidomide’s therapeutic effects but with enhanced specificity .
-
Chronic lymphocytic leukemia (CLL): Targeting BTK reduces survival signals in malignant B-cells .
-
Solid tumors: EGFR and HER2 degradation overcomes tyrosine kinase inhibitor resistance.
Neurological Disorders
-
Alzheimer’s disease: Tau protein degradation reduces neurofibrillary tangle formation in preclinical models .
-
Parkinson’s disease: α-Synuclein-targeting PROTACs mitigate neurodegeneration.
Autoimmune Diseases
Comparative Analysis with Analogous Compounds
Table 3: PROTAC Building Blocks vs. Lenalidomide-CO-PEG4-C2-azide
Compound | Linker Length | Functional Group | Target Specificity |
---|---|---|---|
Lenalidomide-4'-PEG2-azide | PEG2 | Azide | Moderate |
Pomalidomide-PEG4-C2-azide | PEG4 | Azide | High |
Thalidomide-PEG3-alkyne | PEG3 | Alkyne | Low |
The PEG4 linker in Lenalidomide-CO-PEG4-C2-azide provides superior solubility and ternary complex stability compared to shorter PEG variants.
Challenges and Future Directions
Limitations
-
Oral bioavailability: PEGylation reduces intestinal absorption, necessitating intravenous delivery.
-
Off-target effects: CRBN-dependent degradation of neosubstrates like SALL4 raises safety concerns .
Innovations in Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume